FLTX1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H28N4O4 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

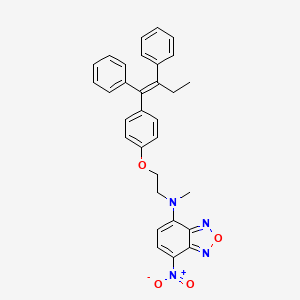

N-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3/b29-26+ |

InChI Key |

UKSXWLGSDIHAEK-PBBVDAKRSA-N |

Isomeric SMILES |

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])/C5=CC=CC=C5 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

FLTX1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLTX1 is a novel, fluorescently-tagged derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). This document provides an in-depth technical overview of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. This compound exhibits a dual mechanism of action: its primary mode is the competitive antagonism of the estrogen receptor (ER), leading to the inhibition of hormone-dependent cancer cell proliferation. Crucially, it is largely devoid of the uterine agonistic effects associated with Tamoxifen. Secondly, its inherent fluorescent properties confer photosensitizing capabilities, enabling the generation of reactive oxygen species (ROS) upon photoactivation, a characteristic with potential therapeutic applications in photodynamic therapy.

Primary Mechanism of Action: Estrogen Receptor Antagonism

This compound acts as a competitive antagonist at the estrogen receptor, primarily ERα. It directly competes with the endogenous ligand, 17β-estradiol (E2), for binding to the ligand-binding domain of the receptor. This binding prevents the conformational changes in the receptor necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes that drive cell proliferation.

Signaling Pathway

The binding of this compound to ERα blocks the downstream signaling cascade initiated by estradiol. This inhibitory action is central to its anti-proliferative effects in ER-positive breast cancer cells.

Caption: this compound competes with estradiol for ERα binding, inhibiting downstream gene transcription and cell proliferation.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with the estrogen receptor and its cellular effects.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Assay Type | System | Parameter | Value | Reference |

| This compound | Competitive Binding | Rat Uterine Cytosol | IC50 | 87.5 nM | [1][2] |

| This compound | Molecular Docking | Human ERα LBD | XPGlide Score | -11.55 kcal/mol | [3] |

| Tamoxifen | Molecular Docking | Human ERα LBD | XPGlide Score | -11.72 kcal/mol | [3] |

Table 2: In Vitro Efficacy

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound | MCF-7 | ERE-Luciferase Inhibition | IC50 | 1.74 µM | [2] |

| This compound | T47D-KBluc | ERE-Luciferase Inhibition | IC50 | 0.61 µM | |

| This compound | MCF-7 | Cell Proliferation | Concentration Range | 0.01 - 10 µM (6 days) |

Secondary Mechanism of Action: Photodynamic Activity

A distinct feature of this compound is its intrinsic fluorescence, which underpins a secondary mechanism of action with therapeutic potential. Upon irradiation with light of a suitable wavelength, this compound can act as a photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS). This property opens avenues for its use in targeted photodynamic therapy (PDT) for ER-positive cancers.

Photodynamic Therapy Workflow

The process involves the preferential accumulation of this compound in ER-positive tumor cells, followed by localized irradiation to induce cell death.

Caption: Workflow for this compound-mediated photodynamic therapy, from administration to tumor cell apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from methodologies utilizing rat uterine cytosol.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of [3H]-17β-estradiol to the estrogen receptor (IC50).

Materials:

-

Rat uterine cytosol preparation

-

[3H]-17β-estradiol

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound

-

Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of unlabeled 17β-estradiol and this compound in assay buffer.

-

In triplicate, incubate a fixed concentration of [3H]-17β-estradiol (e.g., 1 nM) with the rat uterine cytosol preparation in the presence of varying concentrations of unlabeled 17β-estradiol or this compound.

-

Incubate for 18-20 hours at 4°C to reach binding equilibrium.

-

To separate bound from unbound radioligand, add ice-cold dextran-coated charcoal suspension to each tube.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail and quantify radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound or unlabeled E2) to determine the IC50 value.

ERE-Luciferase Reporter Assay

This protocol is based on assays performed in MCF-7 and T47D-KBluc cell lines.

Objective: To measure the antagonistic effect of this compound on estradiol-induced transcriptional activation of an estrogen response element (ERE)-driven luciferase reporter gene.

Materials:

-

MCF-7 or T47D-KBluc cells

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

-

ERE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase)

-

Transfection reagent

-

17β-estradiol

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed MCF-7 or T47D-KBluc cells in 24- or 96-well plates.

-

If using MCF-7 cells, transfect with the ERE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent. T47D-KBluc cells stably express the reporter.

-

Following transfection (for MCF-7) or plating (for T47D-KBluc), replace the medium with fresh medium containing CS-FBS.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 8 hours).

-

Stimulate the cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) in the continued presence of this compound.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to the control plasmid activity (for transient transfection) or total protein concentration.

-

Calculate the percentage inhibition of estradiol-induced luciferase activity by this compound to determine the IC50 value.

Cell Proliferation Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on MCF-7 cells.

Objective: To determine the effect of this compound on the proliferation of ER-positive breast cancer cells.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound

-

Cell proliferation assay reagent (e.g., MTT, SRB)

-

Plate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM).

-

Incubate the cells for a defined period (e.g., 6 days).

-

At the end of the incubation period, perform a cell viability/proliferation assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize formazan crystals).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Express the results as a percentage of the vehicle-treated control and plot against this compound concentration to determine the inhibitory effect.

In Vivo Uterotrophic Assay

This protocol is a generalized representation of the rodent uterotrophic bioassay to assess the estrogenic or anti-estrogenic effects of a compound.

Objective: To evaluate the in vivo estrogenic agonistic/antagonistic properties of this compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.

Materials:

-

Immature or ovariectomized female mice or rats

-

This compound

-

17β-estradiol (positive control)

-

Vehicle (e.g., corn oil)

-

Analytical balance

Procedure:

-

Acclimatize the animals and randomly assign them to treatment groups (vehicle control, estradiol, this compound at various doses, estradiol + this compound).

-

Administer the respective treatments daily for 3-7 consecutive days via subcutaneous injection or oral gavage.

-

On the day after the final dose, euthanize the animals.

-

Carefully dissect the uteri, trim away any adhering fat and mesentery, and blot to remove excess fluid.

-

Record the wet weight of each uterus.

-

Compare the uterine weights of the this compound-treated groups to the vehicle control to assess for agonistic activity.

-

Compare the uterine weights of the estradiol + this compound co-treated groups to the estradiol-only group to assess for antagonistic activity.

Conclusion

This compound presents a multifaceted mechanism of action that is highly relevant for the development of novel cancer therapeutics. Its primary role as a potent estrogen receptor antagonist, coupled with a favorable in vivo profile characterized by a lack of uterine agonism, positions it as a promising alternative to traditional SERMs. Furthermore, its inherent photosensitizing properties introduce a novel therapeutic modality for targeted cancer treatment. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar compounds by the scientific community.

References

FLTX1: A Technical Guide to a Novel Fluorescent Probe for Estrogen Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). This probe offers a unique tool for researchers studying estrogen receptor (ER) biology, particularly in the context of breast cancer and other hormone-dependent diseases. By covalently linking Tamoxifen to a fluorescent biomarker, NBD (N-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)), this compound enables the direct visualization and tracking of Tamoxifen-binding sites within cells.[2][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use, and its advantages in estrogen receptor research.

This compound retains the potent antiestrogenic properties of its parent compound, Tamoxifen, effectively inhibiting the proliferation of breast cancer cells. A significant advantage of this compound is its lack of the estrogenic agonistic effects on the uterus that are sometimes associated with Tamoxifen treatment. This makes it a more specific tool for studying ER antagonism. The probe can be used to label intracellular estrogen receptors under both permeabilized and non-permeabilized conditions, offering flexibility in experimental design.

Core Properties and Mechanism of Action

This compound is chemically known as N-(7-nitrobenzo[c]oxadiazol-4-yl)demethyltamoxifen. It acts as a competitive antagonist of the estrogen receptor, binding to the ligand-binding domain and displacing the natural ligand, 17β-estradiol. This binding prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the subsequent activation of estrogen-dependent gene transcription, thereby inhibiting cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biological activity and photophysical properties.

Table 1: Biological Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| ERα Binding Affinity (IC50) | Rat uterine cytosol | 87.5 nM | |

| Antiestrogenic Activity (IC50) | MCF7 cells (luciferase assay) | 1.74 µM | |

| Antiestrogenic Activity (IC50) | T47D-KBluc cells (luciferase assay) | 0.61 µM | |

| MCF7 Cell Proliferation Inhibition | MCF7 cells | Dose-dependent (0.01-10 µM) |

Table 2: Photophysical Properties of this compound

| Parameter | Solvent | Value | Reference |

| Excitation Maximum (λex) | 476 nm | ||

| Emission Maximum (λem) | Acetone | 527 nm | |

| Emission Maximum (λem) | 550 nm | ||

| Fluorescence Lifetime (τavg) | 0.2 ns |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from Tamoxifen.

Step 1: N-demethylation of Tamoxifen

-

Treat Tamoxifen with ethyl chloroformate.

-

Reflux the reaction mixture in dichloroethane. This step yields N-demethyltamoxifen.

Step 2: Covalent Bonding of NBD

-

Treat the resulting N-demethyltamoxifen with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).

-

Conduct the reaction in methanol to yield this compound.

Figure 1: Synthesis pathway of the this compound fluorescent probe.

Immunocytochemistry and Colocalization Studies

This compound can be used to visualize the subcellular localization of estrogen receptors.

Materials:

-

MCF7 cells (or other ER-positive cell lines)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)

-

This compound stock solution (in DMSO)

-

Primary antibody against ERα or ERβ

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Culture: Grow MCF7 cells on coverslips in a petri dish to 60-80% confluency.

-

This compound Staining (Non-permeabilizing conditions):

-

Wash cells twice with PBS.

-

Incubate with this compound at the desired concentration in culture medium for the appropriate time.

-

Wash cells three times with PBS.

-

Proceed to fixation.

-

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization (for intracellular staining):

-

Wash cells twice with PBS.

-

Incubate with permeabilization buffer for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

Incubate with Image-iT™ FX signal enhancer for 30 minutes.

-

-

This compound Staining (Permeabilizing conditions):

-

Incubate fixed and permeabilized cells with this compound at the desired concentration.

-

-

Immunolabeling:

-

Incubate with the primary antibody against ERα or ERβ according to the manufacturer's instructions.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash three times with PBS.

-

-

Nuclear Staining: Incubate with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium and visualize using a confocal microscope. This compound fluorescence can be detected using excitation around 476 nm and emission around 527-550 nm.

Figure 2: Experimental workflow for this compound staining and colocalization.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the binding affinity of this compound to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-17β-estradiol ([³H]E₂)

-

Unlabeled this compound and Tamoxifen (for competition)

-

TRIS-EDTA-Glycerol-Mg buffer

-

Dextran-coated charcoal suspension

-

Scintillation counter and vials

Protocol:

-

Preparation: Prepare enriched estrogen receptor preparations from the uterine cytosol fraction of mature female Sprague-Dawley rats.

-

Incubation: In a series of tubes, incubate aliquots of the cytosol (100 µL) with a fixed concentration of [³H]E₂ (e.g., 5 nM) and increasing concentrations of unlabeled this compound or Tamoxifen (0.1 nM to 100 µM).

-

Equilibration: Incubate the mixture for 18 hours at 4°C to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add 200 µL of dextran-coated charcoal suspension to each tube and incubate for 10 minutes. The charcoal binds the free [³H]E₂, leaving the receptor-bound [³H]E₂ in the supernatant.

-

Centrifugation: Centrifuge the tubes for 10 minutes at 3000 x g to pellet the charcoal.

-

Quantification: Transfer the supernatant to scintillation vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]E₂ against the concentration of the competitor (this compound or Tamoxifen) to determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the anti-proliferative effects of this compound on ER-positive cancer cells.

Materials:

-

MCF7 cells

-

Cell culture medium and supplements

-

This compound stock solution

-

17β-estradiol (E₂)

-

Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation)

Protocol:

-

Cell Seeding: Seed MCF7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment:

-

Dose-response: Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) for 6 days.

-

Antagonism: Pre-treat cells with this compound for 24 hours, then stimulate with E₂ to assess the ability of this compound to counteract estrogen-induced proliferation.

-

-

Proliferation Measurement: At the end of the treatment period, measure cell proliferation using a chosen assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the proliferation data to the vehicle-treated control and plot the results to determine the dose-dependent effects of this compound.

Mechanism of Action: ER Antagonism

This compound exerts its antiestrogenic effects by competitively binding to the estrogen receptor and preventing the downstream signaling cascade that leads to cell proliferation.

Figure 3: Signaling pathway of this compound-mediated estrogen receptor antagonism.

Applications and Advantages

This compound is a versatile tool with several applications in estrogen receptor research and drug development:

-

Visualization of ER: Its intrinsic fluorescence allows for the direct visualization of estrogen receptors in cells and tissues, providing insights into their subcellular localization and trafficking.

-

High-Content Screening: this compound can be utilized in high-content screening assays to identify new molecules that modulate ER activity.

-

Pharmacological Studies: It serves as a valuable tool to study the molecular pharmacology of Tamoxifen and other SERMs, helping to elucidate their mechanisms of action and potential off-target effects.

-

Drug Development: The unique properties of this compound, particularly its potent antiestrogenic activity without uterine agonism, make it a potential candidate for further development as a therapeutic agent.

The primary advantages of this compound over traditional methods, such as antibody-based detection, include its applicability in both live and fixed cells, its use in non-permeabilized conditions for studying membrane-associated ERs, and its simpler and faster staining protocols.

Conclusion

This compound represents a significant advancement in the study of estrogen receptor biology. Its dual functionality as a potent and specific ER antagonist and a fluorescent probe provides researchers with a powerful tool to investigate the complex roles of estrogen signaling in health and disease. This guide provides a comprehensive overview of its properties and methodologies to facilitate its effective use in the laboratory.

References

FLTX1: A Technical Overview of its Binding Affinity and Antagonistic Activity at Estrogen Receptor Alpha

For Immediate Release

This technical guide provides an in-depth analysis of FLTX1, a novel fluorescent derivative of tamoxifen, and its interaction with the estrogen receptor alpha (ERα). Developed for researchers, scientists, and professionals in drug development, this document details the binding affinity, antagonistic properties, and the underlying experimental methodologies used to characterize this compound.

This compound is a synthetic molecule designed to combine the therapeutic action of tamoxifen with a fluorescent tag, enabling direct visualization of its subcellular localization and interaction with its target proteins.[1] Like its parent compound, tamoxifen, this compound functions as a selective estrogen receptor modulator (SERM), exhibiting a strong binding affinity for estrogen receptors and acting as an antagonist to prevent the binding of estradiol. This competitive inhibition of the natural ligand effectively blocks the downstream signaling pathways that promote the proliferation of hormone-dependent breast cancer cells.[1][2]

Quantitative Binding Affinity of this compound to Estrogen Receptor Alpha

The binding affinity of this compound for ERα has been quantified through various experimental and computational methods. The data consistently demonstrates a high affinity, comparable to or exceeding that of tamoxifen.

| Parameter | Value | Cell/System | Method |

| IC50 | 87.5 nM | Rat Uterine Cytosol (ER) | Competitive displacement of [³H] E₂[3][4] |

| Relative Binding Affinity | 141% (compared to Tamoxifen) | Estrogen Receptors | Ligand Binding Assay |

| XPGlide Score | -11.55 kcal/mol | Human ERα Ligand Binding Domain | Molecular Docking |

| IC50 (Antagonistic Activity) | 1.74 µM | MCF7 Cells | E₂-induced luciferase activity assay |

| IC50 (Antagonistic Activity) | 0.61 µM | T47D-KBluc Cells | E₂-induced luciferase activity assay |

Mechanism of Action: Competitive Antagonism of ERα

This compound exerts its antiestrogenic effects through competitive binding to the ligand-binding domain (LBD) of ERα. This action prevents the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription at estrogen response elements (EREs). Consequently, the proliferative signals mediated by estrogen are inhibited.

Figure 1: this compound Signaling Pathway at ERα.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically tritiated estradiol ([³H] E₂).

Figure 2: Workflow for Competitive Binding Assay.

Detailed Steps:

-

Preparation of Uterine Cytosol: Uteri from immature female rats are homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding: Aliquots of the cytosol are incubated with a constant, saturating concentration of [³H] E₂ in the presence of increasing concentrations of unlabeled this compound.

-

Separation: After incubation, the bound and free radioligands are separated, often using a dextran-coated charcoal suspension which adsorbs the free [³H] E₂.

-

Quantification: The radioactivity of the supernatant, containing the protein-bound [³H] E₂, is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H] E₂, is then determined by non-linear regression analysis.

Confocal Microscopy for ERα Colocalization

Confocal microscopy is utilized to visually confirm the interaction and colocalization of this compound with ERα within cells.

Detailed Steps:

-

Cell Culture: MCF7 cells, a human breast cancer cell line that expresses ERα, are cultured on glass coverslips.

-

This compound Staining: The cells are incubated with this compound, which, due to its fluorescent properties, directly stains its binding sites.

-

Immunocytochemistry for ERα: The cells are then fixed, permeabilized, and incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to a different fluorophore.

-

Imaging: The coverslips are mounted and imaged using a confocal microscope. The fluorescence signals from this compound and the ERα antibody are captured in separate channels.

-

Colocalization Analysis: The images from the different channels are merged. Areas where the fluorescence from this compound and the ERα antibody overlap (colocalize) indicate the physical proximity and likely interaction of this compound with the receptor. This colocalization provides direct visual evidence of this compound binding to ERα within the cellular environment.

Conclusion

This compound is a potent, high-affinity antagonist of the estrogen receptor alpha. Its fluorescent nature provides a valuable tool for studying the molecular pharmacology of SERMs. The quantitative binding data and clear antiestrogenic activity underscore its potential as both a research probe and a therapeutic candidate. The experimental protocols outlined herein provide a robust framework for the continued investigation of this compound and other novel SERMs.

References

FLTX1: A Novel Selective Estrogen Receptor Modulator with Potent Antiestrogenic Properties and a Favorable Uterine Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: FLTX1 is a novel, fluorescently-labeled derivative of tamoxifen, designed to function as a selective estrogen receptor modulator (SERM).[1][2] It exhibits potent antiestrogenic properties in breast cancer cells while being devoid of the estrogenic agonistic effects on the uterus that are a significant drawback of tamoxifen.[1][2] This unique profile makes this compound a valuable research tool for studying the molecular pharmacology of tamoxifen and a potential therapeutic candidate with improved safety.[1] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Mechanism of Action

This compound, like its parent compound tamoxifen, is a nonsteroidal agent that competitively binds to the estrogen receptor (ER), primarily ERα. This binding action displaces the natural ligand, 17β-estradiol, thereby preventing the activation of the receptor. In the context of estrogen receptor-positive (ER+) breast cancer, this antagonism of the ER blocks the downstream signaling pathways that lead to cell proliferation.

A key feature of this compound is its distinct tissue-selective activity. While it acts as an antagonist in breast tissue, it notably lacks the partial agonist activity in uterine tissue that is characteristic of tamoxifen. This is a critical distinction, as the estrogenic effects of tamoxifen on the uterus are associated with an increased risk of uterine cancers. The molecular basis for this difference is thought to lie in the conformational change induced in the ER upon ligand binding. The this compound-ER complex is believed to favor the recruitment of co-repressors over co-activators, leading to a more complete shutdown of estrogen-mediated gene transcription in uterine cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

| Assay | Parameter | Value | Cell Line/System | Reference |

| Estrogen Receptor Binding | IC50 | 87.5 nM | Rat Uterine Cytosol | |

| Estrogen Receptor Binding | Relative Binding Affinity (RBA) vs. Tamoxifen | 141% | Not Specified | |

| ERE-Luciferase Reporter Assay | IC50 (Antagonistic Activity) | 1.74 µM | MCF-7 Cells | |

| ERE-Luciferase Reporter Assay | IC50 (Antagonistic Activity) | 0.61 µM | T47D-KBluc Cells |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathway of this compound and a typical experimental workflow.

References

FLTX1: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive breast cancer.[1][2] This guide provides an in-depth overview of the synthesis, chemical properties, and biological activity of this compound, designed to support research and development efforts in oncology and related fields. This compound's unique characteristics, including its fluorescent properties and distinct biological profile compared to its parent compound, make it a valuable tool for studying estrogen receptor pharmacology and a potential therapeutic agent in its own right.[1][3]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-demethylation of tamoxifen, followed by the covalent attachment of a fluorescent NBD (N-(7-nitrobenzo[c][1]oxadiazol)) group.

Experimental Protocol: Synthesis of this compound

Step 1: N-demethylation of Tamoxifen

-

Reaction Setup: Tamoxifen is treated with ethyl chloroformate in dichloroethane.

-

Reflux: The mixture is refluxed to facilitate the demethylation reaction, yielding N-demethyltamoxifen.

-

Purification: The resulting N-demethyltamoxifen is purified from the reaction mixture. (Note: Specific reaction times, temperatures, and purification methods would be detailed in the cited literature.)

Step 2: Covalent Attachment of NBD

-

Reaction: The purified N-demethyltamoxifen is treated with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in methanol.

-

Formation of this compound: This reaction results in the covalent bonding of the NBD moiety to the demethylated nitrogen atom of the tamoxifen backbone, yielding this compound.

-

Final Purification: The final product, this compound, is purified to remove any unreacted starting materials and byproducts.

Chemical and Physical Properties

This compound possesses distinct chemical and physical properties, largely influenced by the addition of the NBD fluorophore. These properties are crucial for its application in experimental settings and for its pharmacological profile.

| Property | Value | Source |

| Appearance | Not specified in search results. | |

| Molecular Formula | C25H25N5O3 | Inferred |

| Molecular Weight | 443.5 g/mol | Inferred |

| Solubility | Readily soluble in DMSO and acetone. | |

| Stability | Stable for several months when stored at -20°C. | |

| Fluorescence | ||

| Maximal Excitation | 476 nm | |

| Maximal Emission | 527 nm |

Biological Activity and Mechanism of Action

This compound functions as a selective estrogen receptor modulator (SERM), exhibiting potent antiestrogenic properties. Its mechanism of action involves competitive binding to the estrogen receptor (ER), thereby inhibiting the binding of estradiol and subsequent downstream signaling pathways that promote cell proliferation in ER-positive cancers.

A key feature of this compound is its distinct biological profile compared to tamoxifen. While it retains the antiestrogenic activity in breast cancer cells, it notably lacks the estrogenic agonistic effects in the uterus, a significant side effect associated with tamoxifen. In vivo studies have shown that this compound does not induce the uterotrophic, hyperplasic, and hypertrophic effects seen with tamoxifen.

Quantitative Biological Data

| Parameter | Cell Line / Model | Value | Source |

| IC50 (ER Binding) | Rat Uterine Cytosol | 87.5 nM | |

| IC50 (Luciferase Activity) | MCF7 Cells | 1.74 µM | |

| IC50 (Luciferase Activity) | T47D-KBluc Cells | 0.61 µM | |

| MCF7 Cell Proliferation Reduction | MCF7 Cells | Dose-dependent (0.01-10 µM) |

Signaling Pathway

The primary signaling pathway affected by this compound is the estrogen receptor pathway. By acting as an antagonist, this compound prevents the conformational changes in the estrogen receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription leading to cell proliferation.

References

FLTX1: A Promising Therapeutic Alternative to Tamoxifen with a Superior Safety Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, its clinical utility is hampered by significant side effects, most notably an increased risk of uterine cancer due to its partial agonist activity in the endometrium. This technical guide details the preclinical data for FLTX1, a novel fluorescent tamoxifen derivative, positioning it as a potential therapeutic substitute with a significantly improved safety profile. This compound exhibits potent antiestrogenic properties comparable to tamoxifen in breast cancer cells but is notably devoid of the estrogenic agonistic effects in the uterus. This guide provides a comprehensive overview of the comparative pharmacology of this compound and tamoxifen, detailed experimental protocols for its evaluation, and a summary of the key quantitative data supporting its development as a next-generation endocrine therapy.

Introduction

Tamoxifen's role as a SERM is defined by its tissue-dependent differential activity; it acts as an estrogen receptor antagonist in breast tissue while exhibiting agonist properties in other tissues, such as the uterus and bone.[1] This dual activity is responsible for both its therapeutic efficacy and its dose-limiting toxicities. The partial estrogenic effects on the uterus can lead to endometrial hyperplasia and an increased risk of endometrial cancer, a major concern in long-term therapy.[2]

This compound, a fluorescent derivative of tamoxifen, has been designed to retain the beneficial antiestrogenic effects in breast cancer cells while eliminating the detrimental uterine estrogenicity.[2][3] This unique pharmacological profile suggests that this compound could offer a safer long-term treatment option for patients with ER+ breast cancer. This document serves as a technical resource for researchers and drug development professionals, providing the foundational scientific information on this compound.

Mechanism of Action and Comparative Pharmacology

This compound, like tamoxifen, is a competitive inhibitor of estradiol at the estrogen receptor alpha (ERα).[2] Upon binding to ERα, it induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes, thereby inhibiting tumor cell proliferation.

Signaling Pathway of this compound vs. Tamoxifen

The differential effects of this compound and tamoxifen in breast and uterine tissues can be attributed to their distinct interactions with the estrogen receptor and subsequent downstream signaling.

Caption: Comparative signaling of Tamoxifen and this compound in breast and uterine cells.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the activity of this compound and tamoxifen from preclinical studies.

Table 1: In Vitro Activity

| Parameter | This compound | Tamoxifen | Cell Lines | Reference |

| ERα Binding Affinity (IC₅₀) | 87.5 nM | Similar to Tamoxifen | Rat Uterine Cytosol | |

| Antiestrogenic Activity (IC₅₀) | 1.74 µM | Comparable to Tamoxifen | MCF7 (luciferase reporter) | |

| 0.61 µM | Comparable to Tamoxifen | T47D-KBluc (luciferase reporter) | ||

| Agonistic Activity | Devoid of agonistic activity | Significant dose-dependent increase in transcriptional activity | MCF7, T47D-KBluc | |

| Cell Proliferation (MCF7) | Dose-dependent reduction; more effective than Tamoxifen at 0.1 µM | Dose-dependent reduction | MCF7 |

Table 2: In Vivo Activity

| Parameter | This compound | Tamoxifen | Animal Model | Reference |

| Uterotrophic Effects | Devoid of estrogenic uterotrophic effects | Estrogenic uterotrophic effects | Immature female CD-1 mice and Sprague-Dawley rats | |

| Uterine Hyperplasia and Hypertrophy | Lacked hyperplasic and hypertrophic effects | Induces hyperplasia and hypertrophy | Immature female CD-1 mice | |

| PCNA Immunoreactivity in Uterus | Failed to alter basal proliferating cell nuclear antigen immunoreactivity | Increased PCNA immunoreactivity | Immature female CD-1 mice | |

| Antagonistic Activity in Uterus | Comparable to tamoxifen at lower doses | Antagonistic activity | Rat uterine model |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound

This compound (N-(7-nitrobenzo[c]oxadiazol-4-yl)demethyltamoxifen) is synthesized in a two-step process. First, tamoxifen is N-demethylated to form N-demethyltamoxifen. Subsequently, N-(7-nitrobenzo[c]oxadiazol) (NBD) is covalently bound to N-demethyltamoxifen in the presence of methanol.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the estrogen receptor.

-

Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.

-

Binding Assay: A constant concentration of [³H]-estradiol (a radiolabeled estrogen) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound or tamoxifen.

-

Separation and Counting: Bound and free radioligand are separated by filtration. The amount of bound [³H]-estradiol is quantified using a scintillation counter.

-

Data Analysis: The concentration of the competitor (this compound or tamoxifen) that inhibits 50% of the specific binding of [³H]-estradiol is determined as the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of ER+ breast cancer cell lines (MCF7 and T47D).

-

Cell Seeding: MCF7 or T47D cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound, tamoxifen, or estradiol for a specified period (e.g., 6 days).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Estrogen Receptor Luciferase Reporter Assay

This assay quantifies the agonistic and antagonistic activity of this compound on ER-mediated gene transcription.

-

Cell Culture and Transfection: MCF7 or T47D cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE).

-

Treatment:

-

Agonist activity: Transfected cells are treated with increasing concentrations of this compound or tamoxifen.

-

Antagonist activity: Transfected cells are co-treated with a constant concentration of estradiol and increasing concentrations of this compound or tamoxifen.

-

-

Cell Lysis and Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: An increase in luciferase activity indicates agonistic activity, while a decrease in estradiol-induced luciferase activity indicates antagonistic activity.

In Vivo Uterotrophic Bioassay

This assay assesses the estrogenic (agonistic) and antiestrogenic (antagonistic) effects of this compound on the uterus of immature or ovariectomized rodents.

-

Animal Model: Immature female CD-1 mice or ovariectomized adult Sprague-Dawley rats are used. These models lack significant endogenous estrogen production.

-

Treatment:

-

Agonist assay: Animals are treated with this compound, tamoxifen, or a vehicle control for three consecutive days. A positive control group receives estradiol.

-

Antagonist assay: Animals are co-treated with estradiol and this compound or tamoxifen.

-

-

Necropsy and Uterine Weight: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are excised and weighed (wet and blotted).

-

Histological Analysis: Uterine tissues are fixed, sectioned, and stained for histological examination to assess for hyperplasia and hypertrophy.

-

PCNA Immunohistochemistry: Uterine sections are stained for Proliferating Cell Nuclear Antigen (PCNA), a marker of cell proliferation, to quantify the proliferative index.

Visualization of Workflows and Logical Relationships

Experimental Workflow for SERM Evaluation

Caption: A generalized workflow for the preclinical evaluation of a novel SERM like this compound.

Logical Advantages of this compound over Tamoxifen

Caption: Logical flow illustrating the key advantages of this compound over tamoxifen.

Conclusion

The preclinical data strongly support this compound as a promising therapeutic substitute for tamoxifen in the treatment of ER+ breast cancer. Its comparable antiestrogenic activity in breast cancer models, combined with a striking lack of estrogenic effects in the uterus, addresses the most significant safety concern associated with long-term tamoxifen therapy. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this compound and other next-generation SERMs. The unique properties of this compound warrant its advancement into clinical trials to confirm its efficacy and superior safety profile in patients.

References

Illuminating the Path to Targeted Breast Cancer Therapy: A Technical Guide to Novel Fluorescent Tamoxifen Derivatives

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacological properties of novel fluorescent tamoxifen derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By integrating fluorescent moieties into the core tamoxifen structure, these innovative compounds serve as powerful tools for visualizing estrogen receptor (ER) dynamics and as potential therapeutic agents with unique pharmacological profiles. This document outlines the synthesis, experimental evaluation, and mechanisms of action of these derivatives, with a focus on FLTX1 and FLTX2, providing a comprehensive overview for advancing breast cancer research and therapy.

Introduction: The Evolution of Tamoxifen and the Advent of Fluorescent Probes

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its therapeutic efficacy lies in its ability to competitively inhibit estradiol binding to the estrogen receptor, thereby modulating ER-mediated gene transcription and cellular proliferation. However, the complex pharmacology of tamoxifen, including its partial agonist activity in some tissues and the development of resistance, necessitates the development of more sophisticated tools to unravel its mechanisms of action.

The emergence of fluorescent tamoxifen derivatives represents a significant advancement in this field. These molecules, which covalently link a fluorescent dye to a tamoxifen analog, allow for the direct visualization of the drug's subcellular localization, its interaction with the estrogen receptor, and the subsequent cellular responses. This guide focuses on the synthesis, pharmacological characterization, and signaling pathways of two notable fluorescent tamoxifen derivatives, this compound and FLTX2, providing a comprehensive resource for their application in breast cancer research.

Synthesis of Novel Fluorescent Tamoxifen Derivatives

The chemical synthesis of fluorescent tamoxifen derivatives involves a multi-step process to covalently link a fluorophore to the tamoxifen backbone. The following sections detail the synthetic routes for this compound and FLTX2.

Synthesis of this compound

This compound is synthesized by covalently linking the fluorophore 7-nitrobenzo[c][1][2]oxadiazol-4-yl (NBD) to a demethylated tamoxifen derivative.[3] The synthesis proceeds in two main steps:

-

N-demethylation of Tamoxifen: Tamoxifen is treated with ethyl chloroformate and refluxed in dichloroethane to yield N-demethyltamoxifen.[3]

-

Coupling with NBD-Cl: The resulting N-demethyltamoxifen is then reacted with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in methanol to yield the final product, this compound.

Synthesis of FLTX2

FLTX2 is a more complex derivative that incorporates both a fluorescent dye (NBD) and a photosensitizer (Rose Bengal), linked to the tamoxifen core. The synthesis of FLTX2 is a multi-step process:

-

Synthesis of the Tamoxifen Core: A dimethyl acetal precursor of the tamoxifen core is synthesized from inexpensive starting materials.

-

Deprotection and Linker Introduction: The aldehyde is deprotected in an acidic medium, followed by reductive amination with ethanolamine to introduce a linker.

-

Attachment of NBD: The 7-nitrobenzofurazan (NBD) moiety is attached to the amino group of the linker to yield an intermediate compound.

-

Esterification with Rose Bengal: The final step involves the esterification of the alcohol group on the linker with Rose Bengal to produce FLTX2.

Pharmacological Properties and Quantitative Analysis

The pharmacological profiles of fluorescent tamoxifen derivatives are characterized by their binding affinity to estrogen receptors, their effects on cancer cell proliferation, and their ability to modulate ER-mediated transcriptional activity.

Estrogen Receptor Binding Affinity

The binding affinity of these derivatives to estrogen receptors (ERα and ERβ) is a critical determinant of their biological activity. Competitive binding assays are employed to determine their inhibitory concentration (IC50) or binding affinity (Ki).

| Compound | Receptor | IC50 / Ki | Cell Line / System | Reference |

| This compound | ERα | IC50: 87.5 nM | Rat Uterine Cytosol | |

| FLTX2 | ER | EC50: 114.4 ± 3.07 nM | Rat Uterine Cytosol | |

| Tamoxifen | ER | EC50: 173.3 ± 6.14 nM | Rat Uterine Cytosol | |

| 4-Hydroxytamoxifen | ER | 25-50 times higher affinity than Tamoxifen | Human Breast Carcinoma | |

| Desmethyltamoxifen | ER | < 1% of the affinity of Tamoxifen | Human Breast Carcinoma |

Table 1: Comparative Estrogen Receptor Binding Affinities of Tamoxifen and its Derivatives. This table summarizes the binding affinities of fluorescent tamoxifen derivatives and key metabolites to the estrogen receptor, providing a basis for comparing their potency.

Effects on Breast Cancer Cell Proliferation

The antiproliferative effects of fluorescent tamoxifen derivatives are evaluated in ER+ breast cancer cell lines, such as MCF-7 and T47D. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify their cytotoxic potential.

| Compound | Cell Line | IC50 Value | Incubation Time | Reference |

| This compound | MCF-7 | More effective than Tamoxifen at 0.1 µM | Not Specified | |

| FLTX2 | MCF-7 | Significant toxicity at 1 µM (with irradiation) | 24 hours | |

| Tamoxifen | MCF-7 | 4.506 µg/mL | 24 hours | |

| Tamoxifen | MCF-7 | ~250 µM | 48 hours | |

| Compound 30a | MCF-7 | 9.59 ± 0.7 µM | Not Specified | |

| Compound 30a | MDA-MB-231 | 12.12 ± 0.54 µM | Not Specified | |

| Compound 30a | T-47D | 10.10 ± 0.4 µM | Not Specified |

Table 2: Cytotoxicity of Tamoxifen Derivatives in Breast Cancer Cell Lines. This table presents the IC50 values of various tamoxifen derivatives, highlighting their potential as anticancer agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of fluorescent tamoxifen derivatives.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol preparation containing estrogen receptors.

-

[³H]-17β-estradiol or a fluorescently labeled estrogen derivative.

-

Test compounds (fluorescent tamoxifen derivatives).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Scintillation fluid and counter or fluorescence polarization reader.

Protocol:

-

Prepare rat uterine cytosol as a source of estrogen receptors.

-

In assay tubes, combine a fixed concentration of the labeled ligand with increasing concentrations of the unlabeled test compound.

-

Add the uterine cytosol preparation to each tube to initiate the binding reaction.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free ligand using a method such as dextran-coated charcoal or filtration.

-

Quantify the amount of bound labeled ligand using liquid scintillation counting or fluorescence polarization.

-

Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MCF-7 or other suitable breast cancer cell lines.

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Test compounds (fluorescent tamoxifen derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

96-well microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of the estrogen receptor.

Materials:

-

T47D or MCF-7 cells stably or transiently transfected with an estrogen response element (ERE)-luciferase reporter construct.

-

Cell culture medium.

-

Test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Seed the transfected cells in a multi-well plate.

-

Treat the cells with the test compounds in the presence or absence of an estrogen (e.g., 17β-estradiol).

-

Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence produced using a luminometer.

-

Normalize the luciferase activity to a control (e.g., Renilla luciferase) for transient transfections.

-

Analyze the data to determine the agonistic or antagonistic activity of the test compounds on ER-mediated transcription.

Signaling Pathways and Mechanisms of Action

Fluorescent tamoxifen derivatives, like tamoxifen itself, exert their effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of the tamoxifen derivative to the estrogen receptor in the nucleus. This binding event induces a conformational change in the receptor, leading to the recruitment of corepressors instead of coactivators to the estrogen response elements (EREs) on the DNA. This ultimately results in the repression of estrogen-responsive genes that are critical for cell proliferation.

Caption: Genomic signaling pathway of fluorescent tamoxifen derivatives.

Non-Genomic Signaling Pathways

In addition to their nuclear actions, tamoxifen and its derivatives can initiate rapid, non-genomic signaling events at the cell membrane. These pathways often involve membrane-associated estrogen receptors (mERs) and the G-protein coupled estrogen receptor (GPR30/GPER).

Activation of these membrane receptors can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which can influence cell proliferation and survival. The interplay between these genomic and non-genomic pathways is complex and can contribute to the tissue-specific effects of tamoxifen and the development of resistance.

Caption: Non-genomic signaling pathways modulated by fluorescent tamoxifen derivatives.

Experimental Workflow for Characterization

The comprehensive characterization of a novel fluorescent tamoxifen derivative involves a logical progression of experiments, from initial synthesis and purification to detailed biological evaluation.

References

Methodological & Application

Application Notes and Protocols for FLTX1 in Immunocytochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1][2] This compound serves as a valuable tool for researchers by enabling the direct visualization of tamoxifen-binding sites, primarily estrogen receptors (ERs), within cells.[3][4] Unlike traditional immunocytochemistry (ICC) which relies on antibodies to detect target proteins, this compound acts as a fluorescent probe that directly binds to its target, offering a streamlined approach for studying ER localization and dynamics.[5] this compound has been shown to colocalize with ERα and its binding can be displaced by unlabeled tamoxifen, confirming its specificity.

These application notes provide detailed protocols for the use of this compound in immunocytochemistry, enabling researchers to effectively label and visualize estrogen receptors in both permeabilized and non-permeabilized cells. The protocols also outline methods for co-localization studies with ERα and ERβ antibodies.

Data Presentation

The following tables summarize the key quantitative parameters for successful immunocytochemistry experiments using this compound.

Table 1: Reagent and Antibody Concentrations

| Reagent/Antibody | Stock Concentration | Working Dilution/Concentration | Solvent/Diluent |

| This compound | 15.6 mg in acetone | 50–100 µM | Acetone, DMSO, or ethanol |

| Polyclonal anti-ERα | Not specified | 1:100 | PBS with 0.1% normal goat serum |

| Polyclonal anti-ERβ | Not specified | 1:50 | PBS with 0.1% normal goat serum |

| Alexa 514-coupled secondary antibody | Not specified | Not specified | Not specified |

| DAPI | Not specified | 300 nM | PBS |

Table 2: Incubation Times and Conditions

| Step | Reagent | Incubation Time | Temperature |

| Blocking | Image-iT™ FX signal enhancer | 30 minutes | Room Temperature |

| This compound Labeling | This compound | 2 hours | Room Temperature |

| Primary Antibody (ERα/ERβ) | anti-ERα or anti-ERβ | Not specified | Not specified |

| Secondary Antibody | Alexa 514-coupled | Not specified | Not specified |

| Nuclear Staining | DAPI | 5 minutes | Room Temperature |

Experimental Protocols

This section provides detailed methodologies for performing immunocytochemistry using this compound to label estrogen receptors.

Protocol 1: Direct Labeling of Estrogen Receptors with this compound

This protocol is designed for the direct visualization of estrogen receptors using the fluorescent properties of this compound.

Materials:

-

Cells cultured on 8-well chamber slides

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS for non-permeabilizing conditions; 0.5% Nonidet P-40 for permeabilizing conditions)

-

Image-iT™ FX signal enhancer

-

This compound stock solution

-

Mounting medium

-

Coverslips

-

Nail polish

Procedure:

-

Culture cells to the desired confluency on 8-well chamber slides.

-

Fix the cells using either a non-permeabilizing or permeabilizing fixative, depending on the experimental goal (to label membrane or intracellular receptors, respectively).

-

Wash the cells twice with PBS.

-

To block non-specific binding, incubate the cells with Image-iT™ FX signal enhancer for 30 minutes at room temperature.

-

Prepare a 50–100 µM working solution of this compound in acetone, DMSO, or ethanol.

-

Incubate the cells with the this compound working solution for 2 hours at room temperature.

-

Wash the cells five times with PBS.

-

Mount the chamber slides with a suitable mounting medium and apply a coverslip.

-

Seal the coverslip with nail polish.

-

Visualize the fluorescent signal using a confocal microscope. This compound has excitation and emission maxima at approximately 476 nm and 527 nm, respectively.

Protocol 2: Co-localization of this compound with Estrogen Receptors (ERα or ERβ)

This protocol allows for the simultaneous visualization of this compound and either ERα or ERβ to confirm their colocalization.

Materials:

-

All materials from Protocol 1

-

Polyclonal anti-ERα or anti-ERβ antibody

-

Normal goat serum

-

Alexa 514-coupled secondary antibody

-

DAPI solution (300 nM in PBS)

Procedure:

-

Follow steps 1-3 from Protocol 1, using a permeabilizing fixative to allow antibody access to intracellular receptors.

-

Wash the cells three times with PBS.

-

Incubate the slides with the primary antibody (polyclonal anti-ERα diluted 1:100 or anti-ERβ diluted 1:50 in PBS containing 0.1% normal goat serum).

-

Remove the primary antibody solution and wash the slides five times with PBS.

-

Incubate with the corresponding Alexa 514-coupled secondary antibody.

-

Incubate the cells with 50 µM this compound as described in Protocol 1 (steps 5-7).

-

For nuclear counterstaining, expose the cells to 300 nM DAPI for 5 minutes at room temperature.

-

Wash the cells immediately three times with PBS.

-

Mount and seal the slides as described in Protocol 1.

-

Visualize the different fluorescent signals using a confocal microscope with the appropriate filter sets for this compound, Alexa 514, and DAPI.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound action, from its entry into the cell to its binding to estrogen receptors, which can then be visualized via fluorescence microscopy.

Caption: Mechanism of this compound binding to estrogen receptors for fluorescent visualization.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the co-localization of this compound with estrogen receptors using immunocytochemistry.

Caption: Experimental workflow for this compound and estrogen receptor co-localization.

References

- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for FLTX1 in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a selective estrogen receptor modulator (SERM).[1][2] This compound serves as a valuable tool for visualizing estrogen receptors (ERs) within cells using confocal microscopy.[1][2] Unlike traditional antibody-based methods for ER detection, this compound allows for the labeling of these receptors in both permeabilized and non-permeabilized cells, offering a versatile approach for studying intracellular and membrane-associated estrogen receptor populations.[1] this compound competitively binds to the ligand-binding domain of estrogen receptors, displacing estradiol and inhibiting receptor activation. Its intrinsic fluorescence enables direct visualization without the need for secondary antibodies, streamlining experimental workflows.

These application notes provide a comprehensive guide to utilizing this compound for the fluorescent labeling and imaging of estrogen receptors in cancer cell lines using confocal microscopy. The protocols detailed below are synthesized from established methodologies and are intended to assist researchers in academic and industrial settings.

Key Applications

-

Visualization of Estrogen Receptors: Direct fluorescent labeling of ERs in fixed and live cells.

-

Subcellular Localization Studies: Investigation of the distribution of ERs, including nuclear, cytoplasmic, and membrane-associated receptors.

-

Competitive Binding Assays: Analysis of the binding competition between this compound and other ER ligands.

-

High-Content Screening: Potential for use in automated imaging platforms for drug discovery and screening.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound, derived from various studies.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (ER Binding) | Rat Uterine Cytosol | 87.5 nM | |

| IC50 (Luciferase Activity) | MCF7 Cells | 1.74 µM | |

| IC50 (Luciferase Activity) | T47D-KBluc Cells | 0.61 µM |

Table 2: Recommended Concentration Ranges for Cellular Assays

| Assay | Cell Line | Concentration Range | Incubation Time | Reference |

| Cell Proliferation | MCF7 | 0.01 - 10 µM | 6 days | |

| Competitive Binding | MCF7 | 50 µM (this compound) | 2 hours | |

| Luciferase Reporter | MCF7, T47D | 10 nM - 1 µM | Not Specified |

Experimental Protocols

Protocol 1: Fluorescent Labeling of Estrogen Receptors in Fixed, Permeabilized Cells

This protocol is suitable for visualizing the total intracellular population of estrogen receptors.

Materials:

-

MCF7 or other ER-positive breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

This compound stock solution (dissolved in DMSO or acetone)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Confocal microscope with appropriate filter sets for this compound (Excitation/Emission: ~476 nm / ~527 nm) and DAPI.

Procedure:

-

Cell Culture: Seed MCF7 cells onto glass-bottom dishes or coverslips and culture until they reach 60-80% confluency. To maintain a consistent ER phenotype, it is recommended not to use cells beyond 9-10 passages.

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

This compound Staining:

-

Dilute the this compound stock solution to the desired final concentration in PBS.

-

Incubate the cells with the this compound working solution for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

-

Wash the cells five times with PBS.

-

-

Nuclear Counterstaining:

-

Incubate the cells with DAPI solution for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the samples using a confocal microscope. Acquire images in separate channels for this compound and DAPI and merge them to visualize colocalization.

-

Protocol 2: Fluorescent Labeling of Membrane Estrogen Receptors in Non-Permeabilized Cells

This protocol is designed to specifically visualize estrogen receptors located on the plasma membrane.

Materials:

-

Same as Protocol 1, excluding the permeabilization buffer (0.1% Triton X-100).

Procedure:

-

Cell Culture: Follow step 1 from Protocol 1.

-

Cell Fixation: Follow step 2 from Protocol 1.

-

This compound Staining (Non-Permeabilized):

-

Dilute the this compound stock solution to the desired final concentration in PBS.

-

Incubate the fixed, non-permeabilized cells with the this compound working solution for a specified time at room temperature, protected from light.

-

Wash the cells five times with PBS.

-

-

Nuclear Counterstaining: Follow step 5 from Protocol 1.

-

Mounting and Imaging: Follow step 6 from Protocol 1.

Visualization of Signaling Pathways and Workflows

Caption: this compound binds to and inhibits estrogen receptors.

Caption: Experimental workflow for this compound staining.

References

Illuminating Estrogen Receptor Dynamics in Living Cells with FLTX1

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM). This innovative probe enables the specific labeling and visualization of estrogen receptors (ERs) within living cells, offering a powerful tool for studying ER biology and for the development of new therapeutic agents. This compound retains the potent antiestrogenic properties of tamoxifen but is notably devoid of its estrogenic agonistic effects in the uterus, making it a safer and more specific tool for research.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in labeling estrogen receptors in live cells, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound competitively binds to estrogen receptors, acting as an antagonist to the natural ligand, 17β-estradiol.[2][4] Its fluorescent properties allow for the direct visualization of ERs in both permeabilized and non-permeabilized cells, facilitating the study of receptor localization, trafficking, and dynamics in real-time.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a convenient reference for experimental design.

Table 1: Spectral Properties of this compound

| Property | Value |

| Excitation Wavelength (λex) | ~475 nm |

| Emission Wavelength (λem) | ~550 nm |

| Quantum Yield (Φ) | High (exact value not reported) |

| Photostability | Not reported |

Table 2: Binding Affinity and Potency of this compound

| Parameter | Cell Line/System | Value |

| IC50 (vs. [3H]E2) | Rat Uterine Cytosol | 87.5 nM |

| Binding Affinity (vs. ERα) | In silico (XPGlide score) | -11.55 kcal/mol |

| IC50 (Luciferase Activity) | MCF7 cells | 1.74 µM |

| IC50 (Luciferase Activity) | T47D-KBluc cells | 0.61 µM |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Estrogen Receptors with this compound

This protocol describes the general procedure for labeling and imaging estrogen receptors in live cells using this compound. Optimization of concentration and incubation time may be required for different cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

-

Cell culture plates or dishes with optical-quality glass bottoms

-

Fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~475 nm, Emission: ~550 nm) and an environmental chamber to maintain 37°C and 5% CO2.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes at a suitable density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 1-10 µM is recommended.

-

Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

-

Washing: Remove the this compound-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets. Acquire images at the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: High-Throughput Screening (HTS) for Estrogen Receptor Modulators

This compound can be utilized in a competitive binding assay format for high-throughput screening of potential estrogen receptor modulators.

Materials:

-

This compound

-

ER-positive cells (e.g., MCF-7)

-

Compound library

-

384-well or 1536-well microplates

-

High-content imaging system or fluorescence microplate reader

Procedure:

-

Cell Plating: Seed ER-positive cells into microplates.

-

Compound Addition: Add compounds from the library to the wells at various concentrations. Include appropriate controls (e.g., vehicle, known ER agonist/antagonist).

-

This compound Addition: Add a fixed, predetermined concentration of this compound to all wells. The concentration should be around the Kd for ER binding to ensure sensitive competition.

-

Incubation: Incubate the plates for a sufficient time to allow for competitive binding to reach equilibrium.

-

Signal Detection: Measure the fluorescence intensity in each well using a high-content imager or a fluorescence plate reader.

-

Data Analysis: A decrease in this compound fluorescence intensity indicates that the test compound has displaced this compound from the estrogen receptor, suggesting it is a potential ER modulator.

Visualizations

Estrogen Receptor Signaling Pathway

Caption: Classical estrogen receptor signaling pathway.

This compound Live-Cell Imaging Workflow

Caption: Experimental workflow for live-cell imaging with this compound.

This compound in Competitive Binding Assay

Caption: Principle of HTS competitive binding assay using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Colocalization of Estrogen Receptors with the Fluorescent Tamoxifen Derivative, this compound, Analyzed by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

FLTX1: Application in Permeabilized vs. Non-Permeabilized Cells

Application Notes and Protocols for Researchers

Introduction

FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound offers a significant advantage for researchers by enabling the visualization and tracking of Tamoxifen's binding sites, primarily the estrogen receptors (ERs), within cells. A key feature of this compound is its applicability in both permeabilized and non-permeabilized cells, allowing for the differential study of intracellular versus membrane-associated estrogen receptors.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in these distinct cellular states, aimed at researchers, scientists, and professionals in drug development.

This compound covalently links Tamoxifen to the fluorescent biomarker NBD (N-(7-nitrobenzo[c]oxadiazol-4-yl)). It retains the antiestrogenic properties of its parent compound, competitively binding to estrogen receptors and inhibiting estrogen-dependent cellular proliferation. Notably, this compound does not exhibit the undesirable estrogenic agonist effects in the uterus that are sometimes associated with long-term Tamoxifen therapy.

Mechanism of Action